4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a vinylbenzyl ether moiety attached to the chromen-2-one core
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be achieved through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound can be confirmed using 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The vinylbenzyl ether moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Addition: The vinyl group can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, chromen-2-one derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
4-(4-methoxyphenyl)-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C26H22O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C26H22O4/c1-4-18-5-7-19(8-6-18)16-29-24-14-13-22-23(15-25(27)30-26(22)17(24)2)20-9-11-21(28-3)12-10-20/h4-15H,1,16H2,2-3H3 |
InChI Key |
GDKVPSOAFXQQPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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